molecular formula C11H10O3 B14731557 6-Hydroxy-4,7-dimethylchromen-2-one CAS No. 5248-20-4

6-Hydroxy-4,7-dimethylchromen-2-one

Cat. No.: B14731557
CAS No.: 5248-20-4
M. Wt: 190.19 g/mol
InChI Key: WPUXTFGYXNEYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-4,7-dimethylchromen-2-one is a chemical compound belonging to the class of hydroxycoumarins. It is characterized by a chromen-2-one core structure with hydroxy and methyl substituents at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4,7-dimethylchromen-2-one can be achieved through several methods. One common approach involves the condensation of 4-hydroxycoumarin with acetylacetone under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures . Another method involves the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4,7-dimethylchromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromen-2-one derivatives .

Scientific Research Applications

6-Hydroxy-4,7-dimethylchromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.

    Biology: This compound exhibits biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Hydroxy-4,7-dimethylchromen-2-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes involved in cell proliferation, leading to its anticancer effects. Additionally, it can disrupt microbial cell membranes, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methylcoumarin: Known for its fluorescence properties and used in various analytical applications.

    6-Acetyl-5-hydroxy-4,7-dimethylcoumarin: Exhibits similar biological activities but with different potency and selectivity.

    4-Hydroxycoumarin: A well-known anticoagulant used in medicine

Uniqueness

6-Hydroxy-4,7-dimethylchromen-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

5248-20-4

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

6-hydroxy-4,7-dimethylchromen-2-one

InChI

InChI=1S/C11H10O3/c1-6-4-11(13)14-10-3-7(2)9(12)5-8(6)10/h3-5,12H,1-2H3

InChI Key

WPUXTFGYXNEYBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1O)C(=CC(=O)O2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.